Aloesone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Aloesone has been reported in Aloe ferox, Citrus reticulata, and Citrus deliciosa with data available.

Aloe vera component

Chemical Profile and Pharmacological Activities

The table below summarizes the core chemical information and key pharmacological effects of aloesone:

| Property Category | Details |

|---|

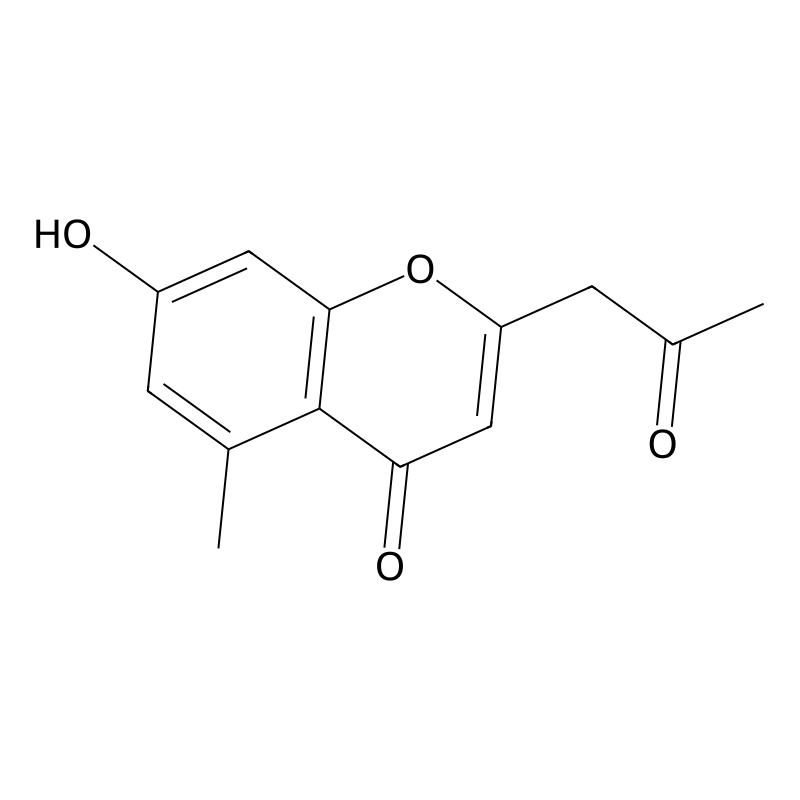

| Chemical Information | IUPAC Name: 2-acetonyl-7-hydroxy-5-methylchromone [1] Type: Chromone compound Natural Sources: Aloe vera, Rhubarb (Rheum palmatum) [2] [1] | | Key Pharmacological Activities | Anti-epileptic: Inhibits glutamate-induced neuronal injury and reduces seizures in animal models [3] [4] Anti-inflammatory & Antioxidant: Reduces LPS-induced ROS, NO, and pro-inflammatory cytokines [2] [5] Anti-apoptotic: Suppresses LPS-induced early and late apoptosis in macrophages [2] Anti-polarization: Inhibits M1 polarization of macrophages [2] |

Detailed Experimental Data and Results

For research and development purposes, the quantitative findings from key preclinical studies are summarized below.

Table 1: In Vitro Effects on LPS-Induced RAW264.7 Macrophages This table consolidates data on the dose-dependent effects of this compound pretreatment (2 hours) followed by LPS induction [2].

| Parameter Measured | LPS-Induced Effect (Control) | Effect of this compound (at 100 µM) | Dose-Dependent Range (0.1 - 100 µM) |

|---|---|---|---|

| ROS Production | Significant elevation | Dramatically reduced | Dose-dependent decrease [2] |

| Nitric Oxide (NO) Release | 11.62 ± 0.38 µg/mL | 8.90 ± 0.48 µg/mL | Reduction from ~10.94 to 8.90 µg/mL [2] |

| Early Apoptosis (Rate) | 4.42 ± 0.70% | 1.26 ± 0.22% | Dose-dependent decrease (3.58% to 1.26%) [2] |

| Late Apoptosis (Rate) | 16.66 ± 0.21% | 7.89 ± 2.02% | Dose-dependent decrease (9.13% to 7.89%) [2] |

| mRNA Expression (Inflammatory) | Increased (iNOS, IL-1β, TNF-α) | Significantly decreased | Dose-dependent suppression [2] |

| mRNA Expression (Antioxidant) | - | Increased (Gpx-1, SOD-1) | Dose-dependent enhancement [2] |

Table 2: In Vivo Anti-Epileptic Effects in PTZ-Induced Seizure Models This table summarizes findings from studies on rodent models of epilepsy [3] [4].

| Study Model | This compound Treatment | Key Outcomes |

|---|---|---|

| Acute & Chronic PTZ-induced Seizure Rats | 50 mg/kg | Reduced seizure score, prolonged latent period to seizure onset [3] [4] |

Key Experimental Protocols

To facilitate further research, here are the core methodologies from pivotal studies on this compound.

1. In Vitro Model of Neuroprotection (Anti-Epileptic)

- Cell Line: Murine hippocampal neuronal cells (HT22) [3] [4].

- Induction of Injury: Treatment with glutamate to excite neurons and induce oxidative stress [3] [4].

- This compound Pretreatment: Cells were pretreated with this compound (0.1 - 100 µM) for a specified period before glutamate exposure [3] [4].

- Key Assays:

2. In Vitro Model of Inflammation and Oxidative Stress

- Cell Line: Murine macrophage cell line (RAW264.7) [2] [5].

- Induction of Inflammation: Exposure to Lipopolysaccharides (LPS) from Gram-negative bacteria (1 μg/mL) to trigger inflammation [2] [5].

- This compound Pretreatment: Cells were pretreated with this compound (0.1 - 100 µM) for 2 hours before LPS stimulation [2] [5].

- Key Assays:

- NO Production: The nitrite concentration in the culture supernatant was measured using the Griess reaction [2].

- Cytokine mRNA Expression: Levels of iNOS, IL-1β, and TNF-α were analyzed using quantitative real-time PCR (qRT-PCR) [2].

- Macrophage Polarization: M1 polarization was assessed by detecting the specific surface marker CD86 using flow cytometry [2].

- Apoptosis: Early and late apoptosis rates were evaluated by flow cytometry using Annexin V/PI staining [2].

3. In Vivo Anti-Epileptic Model

- Animal Model: Rats with pentylenetetrazol (PTZ)-induced seizures [3] [4].

- This compound Administration: Treated with 50 mg/kg this compound [3] [4].

- Key Evaluations:

Molecular Mechanisms and Signaling Pathways

The therapeutic effects of this compound are mediated through the modulation of specific protein targets and signaling pathways.

1. Primary Molecular Targets Network pharmacology and experimental studies have identified several core protein targets of this compound:

- Anti-epileptic Effect: Exerts its action primarily by activating c-SRC, a proto-oncogene tyrosine-protein kinase. This compound increases phosphorylation at Y418 and reduces it at Y529, leading to SRC activation [3] [4].

- Anti-inflammatory/Antioxidant Effects: The hub genes involved include HSP90AA1, Stat3, Mapk1, mTOR, Fyn, Ptk2b, and Lck [2].

2. Key Signaling Pathways Based on the identified targets, the following diagram illustrates the proposed signaling pathways through which this compound exerts its effects on macrophages, integrating findings on TLR4, mTOR/HIF-1α, and antioxidant and inflammatory responses.

This compound's proposed mechanism of action in macrophages involves inhibiting TLR4 expression and mTOR/HIF-1α activation while boosting antioxidant defenses, leading to cytoprotective effects. this compound's proposed mechanism of action in macrophages involves inhibiting TLR4 expression and mTOR/HIF-1α activation while boosting antioxidant defenses, leading to cytoprotective effects [2].

Drug Development and Biotechnological Perspectives

- Therapeutic Prodrug Potential: The broad-spectrum activity of this compound against interconnected pathological processes (oxidative stress, inflammation, apoptosis) positions it as a promising prodrug candidate for conditions like epilepsy and inflammatory diseases [2] [3].

- Biocatalytic Glycosylation: A 2024 study identified 137 plant enzymes that can glycosylate this compound, specifically creating This compound-7-O-glucoside [1]. This enzymatic process is a sustainable method to modify this compound, potentially enhancing its solubility, stability, and bioavailability for pharmaceutical applications [1].

References

- 1. Enzymatic glycosylation of this compound performed by plant ... [pmc.ncbi.nlm.nih.gov]

- 2. Multiple Beneficial Effects of this compound from Aloe vera on LPS ... [pmc.ncbi.nlm.nih.gov]

- 3. Up-and-coming anti-epileptic effect of this compound in Aloe vera [pmc.ncbi.nlm.nih.gov]

- 4. Up-and-coming anti-epileptic effect of this compound in Aloe vera [frontiersin.org]

- 5. Multiple Beneficial Effects of this compound from Aloe vera on ... [mdpi.com]

Molecular Mechanisms and Key Targets

Aloesone exerts its effects by modulating several critical cellular pathways, as identified in a 2023 study on LPS-induced RAW264.7 macrophages [1] [2]. The core mechanism involves the inhibition of the TLR4 receptor and the downstream mTOR/HIF-1α signaling pathway.

The diagram below summarizes the primary molecular mechanism of this compound derived from experimental data.

Quantitative Data Summary

The protective effects of this compound in LPS-induced RAW264.7 cells are dose-dependent. The table below summarizes key quantitative findings from the 2023 study [1] [2].

| Parameter Measured | Experimental Model | Dosage Range (this compound) | Key Findings |

|---|---|---|---|

| Cell Viability | RAW264.7 cells (CCK-8 assay) | 0.1 - 100 µM | No significant cytotoxicity observed [2]. |

| ROS Production | LPS-induced RAW264.7 cells | 0.1 - 100 µM | Dramatic, dose-dependent decrease in LPS-induced ROS levels [2]. |

| Nitric Oxide (NO) Release | LPS-induced RAW264.7 cells | 0.1 - 100 µM | Significant reduction; 100 µM reduced NO from ~11.6 µg/mL to ~8.9 µg/mL [2]. |

| mRNA Expression (Inflammation) | qPCR analysis | 0.1 - 100 µM | Significant decrease in iNOS, IL-1β, and TNF-α expression [2]. |

| mRNA Expression (Antioxidant) | qPCR analysis | 0.1 - 100 µM | Significant increase in Gpx-1 and SOD-1 expression [2]. |

| Apoptosis Inhibition | Flow Cytometry (Annexin V/PI) | 0.1 - 100 µM | Dose-dependent prevention of LPS-induced early and late apoptosis [2]. |

| M1 Polarization Inhibition | Flow Cytometry (CD86 marker) | 0.1 - 100 µM | Significant inhibition of M1 phenotype surface marker CD86 [2]. |

Experimental Protocols for Key Assays

For researchers aiming to validate or explore this compound's activity, here are the core methodologies from the cited literature.

1. Cell Culture and LPS-Induced Inflammation Model

- Cell Line: Murine macrophage cell line RAW264.7 [2].

- Culture Conditions: Maintain in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere [3].

- Inflammation Induction: Stimulate cells with 1 µg/mL of LPS [2] [3].

- This compound Treatment: Pre-treat cells with this compound (0.1-100 µM) for 2 hours prior to LPS exposure [2].

2. Assessing Oxidative Stress and Inflammation

- Intracellular ROS Measurement: Use the DCFH-DA fluorescent probe. After treatments, incubate cells with 10 µM DCFH-DA for 30 minutes at 37°C. Measure fluorescence intensity with a microplate reader (Excitation: 485 nm, Emission: 525 nm) or analyze via flow cytometry [2] [3].

- Nitric Oxide (NO) Release: Quantify nitrite (a stable NO metabolite) in the cell culture supernatant using the Griess reaction [2].

- Protocol: Mix equal volumes of supernatant and Griess reagent. Incubate for 10-15 minutes at room temperature and measure absorbance at 540 nm. Compare to a sodium nitrite standard curve [2].

3. Evaluating Underlying Mechanisms

- Gene Expression (qPCR): Extract total RNA with Trizol. Reverse transcribe RNA to cDNA. Perform qPCR using SYBR Green master mix. Calculate relative gene expression using the 2^(-ΔΔCt) method, normalizing to a housekeeping gene like GAPDH [2].

- Protein Expression (Immunofluorescence/Flow Cytometry):

- For TLR4 and M1 polarization (CD86): Detach cells, stain with fluorescently labeled anti-TLR4 or anti-CD86 antibodies, and analyze by flow cytometry [2].

- For mTOR/p-mTOR/HIF-1α: Fix cells, permeabilize, and incubate with primary antibodies against target proteins, followed by fluorescent secondary antibodies. Analyze via flow cytometry or immunofluorescence microscopy [2].

Pharmacokinetics Profile

A 2024 study developed an LC-MS/MS method to determine this compound's pharmacokinetics in rat plasma, revealing both a key opportunity and a significant challenge for its drug development [4].

- Rapid Absorption: Time to reach maximum plasma concentration (T_max) was 0.083 hours (approximately 5 minutes) after oral administration [4].

- Low Bioavailability: The absolute oral bioavailability was found to be 12.59%, indicating that only a small fraction of the orally administered dose reaches systemic circulation [4].

Research Implications and Future Directions

The current evidence positions this compound as a promising multi-target therapeutic candidate. Future work should focus on:

- Optimizing Bioavailability: The low oral bioavailability is a major bottleneck. Research into novel drug delivery systems (e.g., nanoparticles, liposomes) or structural derivatization (e.g., prodrugs) is crucial [4].

- Expanding Disease Models: Given its core mechanisms—anti-oxidative stress [1] [2] [3], anti-inflammation [1] [2], and anti-apoptosis [1] [2]—this compound should be investigated in other inflammation-driven disease models.

- Exploring Synergistic Effects: Research into whether this compound works synergistically with other bioactive compounds from Aloe vera or standard therapeutics could be valuable [5].

References

- 1. Multiple Beneficial Effects of this compound from Aloe vera on ... [pubmed.ncbi.nlm.nih.gov]

- 2. Multiple Beneficial Effects of this compound from Aloe vera on LPS ... [pmc.ncbi.nlm.nih.gov]

- 3. Up-and-coming anti-epileptic effect of this compound in Aloe vera [frontiersin.org]

- 4. This compound in Rat Plasma by LC-MS/MS & Pharmacokinetics [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms and associated cell signalling ... [pmc.ncbi.nlm.nih.gov]

Aloesone antioxidant mechanism of action

Mechanisms of Antioxidant Action

Aloesone's antioxidant action is multi-faceted, involving both direct neutralization of oxidants and indirect upregulation of cellular defense systems.

- Direct ROS Scavenging: Treatment with this compound (0.1-100 µM) significantly and dose-dependently reduced intracellular ROS levels in LPS-induced RAW264.7 macrophages and in glutamate-induced HT22 hippocampal neurons [1] [2].

- Activation of the Nrf2 Pathway: In a rat model of high-fat diet (HFD)-induced NAFLD, this compound (200 mg/kg) increased the levels of nuclear Nrf2. This led to the upregulation of antioxidant enzymes and markers, including glutathione (GSH), superoxide dismutase (SOD), and heme oxygenase-1 (HO-1) [3].

- Modulation of SRC and MAPK Signaling: Network pharmacology and experimental validation identified c-SRC as a key target. This compound treatment increased activation of c-SRC (phosphorylation at Y418) in neuronal models, which is implicated in its anti-seizure and protective effects [2]. Other core genes closely related to its effects include MAPK1, mTOR, and Stat3 [1].

- Inhibition of Inflammatory and Apoptotic Pathways: The antioxidant effects are coupled with anti-inflammatory activity. This compound suppresses the expression of iNOS, IL-1β, and TNF-α and prevents LPS-induced early and late apoptosis in macrophages [1]. In the HFD-model, it also suppressed pro-apoptotic proteins like Bax and caspase-3 [3].

Quantitative Data from Key Studies

The tables below summarize quantitative findings on this compound's antioxidant efficacy and experimental conditions from pivotal studies.

Table 1: Efficacy and Quantitative Findings

| Model System | Key Antioxidant & Related Outcomes | Dosage/Concentration |

|---|---|---|

| LPS-induced RAW264.7 Macrophages [1] | ↓ ROS production (dose-dependent); ↑ mRNA of Gpx-1 & SOD-1; ↓ NO release (from 11.62 to 8.90 µg/mL); ↓ Apoptosis | 0.1 - 100 µM |

| HFD-fed Rat NAFLD Model [3] | ↑ Nuclear Nrf2; ↑ Hepatic GSH, SOD, HO-1; ↓ Oxidative stress markers | 50, 100, 200 mg/kg (Optimal dose: 200 mg/kg) |

| Glutamate-induced HT22 Neurons [2] | ↓ Intracellular ROS; ↓ Early phase apoptosis | Not specified in excerpts |

| PTZ-induced Seizure Rat Model [2] | Activated c-SRC (pY418); Anti-seizure effects | 50 mg/kg |

Table 2: Experimental Protocol Summary

| Aspect | Details from Key Studies |

|---|---|

| In Vitro Model (RAW264.7) | Cells pretreated with this compound for 2 hours, then exposed to LPS (concentration not specified in excerpts). Viability confirmed via CCK-8 assay (0.1-1000 µM non-toxic). ROS measured by fluorescence; apoptosis by flow cytometry; gene expression by qPCR [1]. |

| In Vivo Model (NAFLD) | Male Wistar rats on HFD for 12 weeks. This compound (50, 100, 200 mg/kg) administered twice weekly. Nrf2 inhibitor Brusatol (0.2 mg/kg, i.p.) used for mechanistic confirmation. Outcomes: metabolic parameters, liver histology, serum ALT/AST, Western blot, and molecular analysis [3]. |

| In Vivo Model (Seizure) | Pentylenetetrazol (PTZ)-induced seizure rats. This compound (50 mg/kg) treatment reduced seizure scores and prolonged latent period. Brain tissue analyzed for c-SRC phosphorylation [2]. |

Visualization of Key Signaling Pathways

The following diagram integrates experimental findings to illustrate the primary antioxidant mechanisms of this compound across different models.

This diagram synthesizes evidence from multiple studies: this compound inhibits oxidative stress by directly scavenging ROS and modulating SRC in neuronal and macrophage models [2] [1], activating the Nrf2 pathway in a NAFLD model to upregulate antioxidant enzymes [3], and suppressing the mTOR/HIF-1α pathway in macrophages to reduce inflammation and apoptosis [1].

Conclusion and Research Implications

Current evidence demonstrates that this compound is a promising multi-target antioxidant compound. Its ability to mitigate oxidative stress through direct scavenging and modulation of critical pathways like Nrf2 and SRC supports its potential therapeutic application in conditions driven by oxidative damage and inflammation, such as metabolic liver disease, epilepsy, and general inflammatory states [3] [1] [2].

For researchers, the following considerations are key:

- Therapeutic Potential: The efficacy in animal models of NAFLD and epilepsy highlights this compound's potential for drug development in metabolic and neurological disorders [3] [2].

- Synergistic Effects: Much of the historical data on Aloe vera comes from crude extracts. Research on purified this compound helps clarify its specific contribution and reveals its standalone value [4].

- Experimental Design: The detailed protocols provide a robust framework for replicating and extending these findings in future investigations.

References

- 1. Multiple Beneficial Effects of this compound from Aloe vera on ... [mdpi.com]

- 2. Up-and-coming anti-epileptic effect of this compound in Aloe vera [frontiersin.org]

- 3. Aloesin activates Nrf2 signaling to attenuate obesity- ... [nature.com]

- 4. Biological activities of hydroxyanthracene derivatives ... [link.springer.com]

Molecular Mechanisms and Signaling Pathways

Aloesone exerts its anti-inflammatory effects through a multi-faceted mechanism, primarily targeting the Toll-like receptor 4 (TLR4) pathway and its downstream signaling cascades.

- Primary Target and Key Effects: In LPS-induced RAW264.7 macrophages, this compound pretreatment significantly inhibited TLR4 protein expression [1]. By blocking this initial trigger, this compound subsequently suppresses the activation of key downstream pathways.

- Downstream Signaling: Research indicates that this compound's effects are closely linked to the mTOR/HIF-1α signaling axis. Immunofluorescence and flow cytometry confirmed that this compound represses LPS-induced activation of mTOR, p-mTOR, and HIF-1α [1]. Network pharmacology analysis suggests involvement of other hub genes, including HSP90AA1, Stat3, Mapk1, Fyn, and Lck [1].

- Integrated Pathway: The coordinated activity across these targets results in comprehensive suppression of inflammation, oxidative stress, and associated cellular damage.

The following diagram illustrates the integrated anti-inflammatory pathway of this compound:

This compound inhibits TLR4 and mTOR/HIF-1α, reducing inflammation, oxidative stress, M1 polarization, and apoptosis while boosting antioxidant enzymes. [1]

Summary of Quantitative Data

The anti-inflammatory efficacy of this compound has been quantified across multiple cellular processes in LPS-induced RAW264.7 macrophages. The data below shows its dose-dependent effects.

Table 1: Anti-inflammatory and Antioxidant Effects of this compound in LPS-Induced RAW264.7 Cells [1]

| Parameter Measured | Experimental Model | This compound Dosage Range | Key Effects (vs. LPS group) |

|---|---|---|---|

| Cell Viability | RAW264.7 cells (CCK-8 assay) | 0.1 - 1000 µM | No significant toxicity at ≤100 µM [1] |

| ROS Production | LPS-induced RAW264.7 cells | 0.1 - 100 µM | Dramatic, dose-dependent reduction [1] |

| Nitric Oxide (NO) Release | LPS-induced RAW264.7 cells | 0.1 - 100 µM | Significant decrease (e.g., ~8.9 µg/mL at 100µM vs ~11.6 µg/mL LPS control) [1] |

| mRNA Expression (Inflammatory) | qPCR analysis | 0.1 - 100 µM | Suppressed iNOS, IL-1β, TNF-α [1] |

| mRNA Expression (Antioxidant) | qPCR analysis | 0.1 - 100 µM | Increased Gpx-1 and SOD-1 [1] |

| M1 Polarization (CD86+) | Flow Cytometry | 0.1 - 100 µM | Significant inhibition of CD86 membrane expression [1] |

| Apoptosis (Early & Late Phase) | Flow Cytometry (Annexin V) | 0.1 - 100 µM | Dose-dependent prevention of apoptosis [1] |

Table 2: Efficacy of this compound in Other Experimental Models

| Parameter Measured | Experimental Model | This compound Dosage | Key Effects |

|---|---|---|---|

| Neuronal Protection | Glutamate-induced HT22 cells [2] | Not Specified | Reduced intracellular ROS and early apoptosis [2] |

| Anti-seizure Effect | PTZ-induced seizure rats (in vivo) [2] | 50 mg/kg | Reduced seizure score, prolonged latent period [2] |

| c-SRC Activation | PTZ-induced seizure rats & molecular docking [2] | 50 mg/kg | Increased p-SRC (Y418), decreased p-SRC (Y529) [2] |

Detailed Experimental Protocols

To facilitate further research, here are the detailed methodologies from key studies on this compound.

Table 3: Key Experimental Protocols for Validating this compound's Effects

| Assay Type | Detailed Protocol Summary | Key Reagents & Tools |

|---|---|---|

| Cell Viability (CCK-8) | RAW264.7 cells seeded in 96-well plates (1×10⁵ cells/mL), pretreated with this compound (0.1-100 µM) for 2h, then exposed to LPS (1 µg/mL) for 24h. CCK-8 solution added, incubated for 1-4h, absorbance measured at 450nm. [1] | Cell Counting Kit-8 (CCK8), LPS (E. coli, 1 µg/mL) [1] |

| Intracellular ROS Measurement | After treatment, cells incubated with DCFH-DA (10 µM) for 30 min at 37°C. Fluorescence intensity measured (Ex=488 nm, Em=525 nm) via flow cytometry or fluorescence microscope. [1] | DCFH-DA fluorescent probe [1] |

| Nitric Oxide (NO) Assay | Cell culture supernatant collected after treatment. Nitrite concentration (stable NO metabolite) measured using Griess reagent. Absorbance read at 540-550nm. [1] | Griess Reagent Kit [1] |

| Quantitative PCR (qPCR) | Total RNA extracted (e.g., with TRIzol), reverse transcribed to cDNA. qPCR performed with specific primers (e.g., iNOS, IL-1β, TNF-α, Gpx-1, SOD-1). Data analyzed using 2^(-ΔΔCt) method normalized to GAPDH/β-actin. [1] | Specific primers, reverse transcriptase, SYBR Green master mix [1] |

| M1 Polarization (Flow Cytometry) | Cells harvested, washed with PBS, incubated with fluorescently conjugated anti-CD86 antibody for 30-60 min on ice. Washed, resuspended, and analyzed by flow cytometer. LPS-induced CD86 overexpression used as M1 marker. [1] | Fluorescent anti-CD86 antibody [1] |

| Apoptosis Assay (Flow Cytometry) | Cells stained with Annexin V-FITC and Propidium Iodide (PI) using commercial kit. Incubated for 15 min in dark. Populations analyzed: Annexin V+/PI- (early apoptotic), Annexin V+/PI+ (late apoptotic). [1] | Annexin V-FITC/PI Apoptosis Detection Kit [1] |

| Protein Expression (Immunofluorescence) | Cells fixed (e.g., 4% PFA), permeabilized, blocked, incubated with primary antibody (e.g., anti-TLR4, anti-p-mTOR, anti-HIF-1α) overnight. Washed, incubated with fluorophore-conjugated secondary antibody, counterstained with DAPI, visualized by fluorescence microscope. [1] | Specific primary antibodies, fluorophore-conjugated secondary antibodies, DAPI [1] |

The following workflow visualizes a typical experimental design from the cited research:

Typical in vitro workflow for evaluating this compound's effects on LPS-induced macrophages. [1]

Research Implications and Future Directions

The evidence positions this compound as a high-value candidate for therapeutic development. Its multi-target mechanism is particularly advantageous for treating complex inflammatory diseases, potentially offering efficacy superior to single-target agents [1]. The activation of c-SRC in an epilepsy model suggests its utility may extend to neurological disorders involving inflammation and oxidative stress [2].

For future research, the following steps are critical:

- ADME and Pharmacokinetics: Conduct detailed in vivo absorption, distribution, metabolism, and excretion (ADME) studies.

- Disease-Specific Efficacy: Validate efficacy in more advanced and human-relevant disease models.

- Therapeutic Synergy: Explore potential synergistic effects when combined with other anti-inflammatory drugs [3].

References

Source and Extraction of Aloesone

Aloesone is a chromone derivative, a class of bioactive compounds present in various Aloe species [1]. It is identified as one of the core active components through pharmacological screening [1].

- Plant Part: this compound is found within the leaf material of the Aloe vera plant [1].

- Optimal Extraction: While specific extraction parameters for this compound alone are not fully detailed in the search results, general optimized conditions for polyphenol-rich extracts from Aloe vera leaf waste can serve as a guide. The table below summarizes key extraction factors [2].

| Factor | Optimal Condition for Polyphenol-Rich Extracts from Aloe vera Leaf Waste |

|---|---|

| Solid-to-Solvent Ratio | 1:30 g/mL [2] |

| Solvent | 70% Ethanol [2] |

| Extraction Technique | Heat-Assisted Extraction (HAE) [2] |

| Extraction Time | 30 minutes [2] |

Other related chromones, like aloesin (aloeresin B), are concentrated in the green rind of the leaf [3]. Research on aloesin extraction suggests that variables such as temperature, solvent composition (e.g., aqueous propylene glycol), and solid-to-liquid ratio significantly impact chromone recovery yields [3].

Identification and Quantification Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary technique for identifying and quantifying this compound in complex plant extracts [2] [1].

Detailed LC-MS Protocol:

- Apparatus: Use a standard LC-MS system equipped with a C18 reverse-phase column [2].

- Mobile Phase: Employ a gradient elution with two solvents [2]

- Solvent A: 0.1% Formic acid in water

- Solvent B: Acetonitrile

- Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode [2].

- Identification: Identify this compound by matching its observed mass-to-charge ratio (m/z) and retention time against those of an authentic standard [1].

Mechanism of Action and Anti-Epileptic Evidence

Recent studies demonstrate that this compound exerts anti-seizure effects by modulating the c-SRC signaling pathway [1].

Diagram 1: Proposed pathway for this compound's anti-epileptic effects. This compound increases phosphorylation of c-SRC at tyrosine 418 (activation), inhibiting neuronal injury/apoptosis and suppressing seizures induced by glutamate or pentylenetetrazol (PTZ) [1].

Experimental Evidence:

- In Vitro Model (HT22 Cell Line): this compound treatment (50 mg/kg) significantly inhibited glutamate-induced neuronal injury by reducing intracellular ROS content and early-phase apoptosis [1].

- In Vivo Model (PTZ-induced Seizure Rats): Treatment with 50 mg/kg this compound resulted in anti-seizure effects, reducing seizure scores and prolonging latent periods in acute and chronic rat models [1].

Bioactivity and Therapeutic Potential

Beyond its anti-epileptic properties, this compound and related chromones contribute to the broader biological activities of Aloe vera extracts.

The table below summarizes key bioactivities and potential therapeutic applications based on current research:

| Bioactivity | Potential Therapeutic Application | Model / Context | Key Finding |

|---|---|---|---|

| Antioxidant | Neuroprotection, Skincare | In vitro (Cell-free system) | Contributes to overall antioxidant capacity of extract [2]. |

| Antimicrobial | Skin & Mucosal Infections | In vitro (Bacterial/Fungal cultures) | Extracts show medium inhibition against S. aureus [2]. |

| Cell Proliferation | Wound Healing | In vitro (HaCaT keratinocytes) | Extracts had a stimulative effect on cell viability [2]. |

Conclusion and Research Outlook

This compound is a promising chromone compound from Aloe vera with a defined anti-epileptic mechanism via c-SRC activation. Future work should focus on standardizing extraction protocols specifically for this compound, conducting comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies, and exploring its potential in combination therapies.

References

Comprehensive Technical Review of Aloesone: Mechanisms, Data, and Research Protocols

Introduction and Chemical Background

Aloesone is a major metabolic compound identified in Aloe vera, specifically classified as a chromone-type natural product. [1] Traditionally, Aloe vera has been used as a food source and therapeutic agent in several countries, including Egypt, India, Greece, and China. [2] [3] The plant contains various bioactive compounds, including anthraquinones, alkaloids, anthraquinones, chromones, and flavonoids. [2] this compound itself has been noted for its antioxidation and anti-inflammatory properties in vitro, drawing significant research interest for its potential therapeutic applications. [2] [3]

Recent research has expanded beyond traditional applications, exploring this compound's effects at the molecular level. Our recent study demonstrated that this compound exerts anti-epileptic effects on glutamate-induced neuronal injury by suppressing the production of reactive oxygen species (ROS). [2] [4] [3] Unless ROS are naturally neutralized by the endogenous antioxidant system, they lead to the activation of inflammation, polarization, and apoptosis, suggesting broader therapeutic potential for this compound. [2] This whitepaper provides a comprehensive technical overview of this compound research, summarizing key findings, experimental data, and molecular mechanisms for research and development professionals.

Biological Activities and Therapeutic Potential

Research has revealed that this compound exhibits multiple beneficial biological activities, primarily centered around its ability to modulate oxidative stress and inflammatory responses. The table below summarizes the core biological activities and demonstrated effects of this compound.

Table 1: Demonstrated Biological Activities of this compound

| Biological Activity | Experimental Model | Key Effects and Markers | Signaling Pathways Involved |

|---|---|---|---|

| Antioxidant Stress [2] [3] | LPS-induced RAW264.7 macrophages [2] [3] | ↓ ROS production; ↑ mRNA of Gpx-1 and SOD-1 [2] [3] | mTOR/HIF-1α [2] |

| Anti-Inflammation [2] [3] | LPS-induced RAW264.7 macrophages [2] [3] | ↓ NO release; ↓ mRNA of iNOS, IL-1β, TNF-α [2] [3] | TLR4 inhibition [2] |

| Anti-M1 Polarization [2] [3] | LPS-induced RAW264.7 macrophages [2] [3] | Inhibition of polarization; ↓ surface expression of CD86 [2] [3] | Not fully elucidated |

| Anti-Apoptosis [2] [3] | LPS-induced RAW264.7 macrophages [2] [3] | ↓ Early and late phase apoptosis [2] [3] | mTOR/HIF-1α [2] |

| Anti-Epileptic [4] | Glutamate-induced HT22 cells; PTZ-induced seizure rats [4] | ↓ Intracellular ROS; ↓ early apoptosis; ↓ seizure score; ↑ latent period [4] | Activation of c-SRC [4] |

Key Quantitative Findings

The efficacy of this compound has been quantified across multiple studies, providing clear data on its dose-response relationships. The following table consolidates key quantitative findings from recent experimental research.

Table 2: Quantitative Data on this compound Efficacy from Experimental Models

| Experimental Context | This compound Dosage | Measured Outcome | Result |

|---|---|---|---|

| In Vitro: LPS-induced RAW264.7 [2] [3] | 0.1 - 100 µM | ROS production | Dramatic reduction in a dose-dependent manner [2] [3] |

| 100 µM | NO release | Reduced from 11.62 ± 0.38 µg/mL (LPS only) to 8.90 ± 0.48 µg/mL [2] [3] | |

| 100 µM | Early Apoptosis (Annexin V+) | Reduced from 4.42 ± 0.70% (LPS) to 1.26 ± 0.22% [2] [3] | |

| 100 µM | Late Apoptosis | Reduced from 16.66 ± 0.21% (LPS) to 7.89 ± 2.02% [2] [3] | |

| In Vivo: PTZ-induced seizure rats [4] | 50 mg/kg | Seizure score | Reduction in score and prolongation of latent period [4] |

| Cell Viability (CCK-8 assay) [2] [3] | 0.1 - 1000 µM | RAW264.7 survival | No significant effect on cell survival [2] [3] |

Molecular Mechanisms and Signaling Pathways

The multifaceted beneficial effects of this compound are mediated through its interaction with specific molecular targets and signaling pathways. Integrated network pharmacological analyses and experimental validation have identified several core targets and pathways.

Core Target Identification and Network Analysis

Through network pharmacology and target prediction studies, researchers have identified hub genes closely associated with the beneficial effects of this compound. In the context of LPS-induced macrophage inflammation, seven genes were identified as core targets: HSP90AA1, Stat3, Mapk1, mTOR, Fyn, Ptk2b, and Lck. [2] These genes are enriched in pathways related to Th17 cell differentiation, PD-L1 expression, PD-1 checkpoint pathways in cancer, and other immune and inflammatory regulation pathways. [2]

For anti-epileptic activity, a separate network pharmacological analysis identified different core targets, including MAPK1, SRC, MARK3, EGFR, ESR1, PTGS2, PTPN11, JAK2, PPKCA, and FYN. [4] Among these, SRC exhibited the highest subgraph centrality value and was confirmed as a direct target of this compound through molecular docking and experimental validation. [4]

Key Signaling Pathways

Experimental data confirms that this compound's protective effects involve the modulation of specific signaling pathways, particularly in response to LPS stimulation and neuronal excitation.

Diagram 1: this compound's molecular mechanism in LPS-induced macrophage inflammation. This compound inhibits TLR4 expression and mTOR activation while upregulating antioxidant enzymes, thereby reducing oxidative stress, inflammation, M1 polarization, and apoptosis. [2] [3]

For neuroprotective and anti-epileptic effects, this compound operates through a different mechanism involving c-SRC activation:

Diagram 2: this compound's neuroprotective mechanism via c-SRC activation. This compound increases phosphorylation of c-SRC at Y418 (activating) while decreasing phosphorylation at Y529 (inactivating), resulting in reduced ROS, apoptosis, and seizure activity. [4]

Experimental Models and Methodologies

This section details the standard experimental protocols and models used in this compound research, providing a reference for replicating studies or designing new experiments.

In Vitro Models

4.1.1 Macrophage Inflammation Model (RAW264.7 cells)

Cell Culture: Murine macrophage cell line RAW264.7 is cultured in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator with 5% CO₂ at 37°C. [2] [3]

Treatment Protocol:

- Pretreatment: Cells are pretreated with this compound (0.1-100 µM) for 2 hours. [2] [3]

- Induction: Inflammation is induced by adding lipopolysaccharides (LPS) at 1 μg/mL. [2] [3]

- Incubation: Cells are incubated for specified periods depending on the endpoint measured. [2]

Endpoint Measurements:

- ROS Production: Measured using DCFH-DA fluorescence probe. [2]

- NO Release: Detected using Griess reagent system. [2] [3]

- mRNA Expression: Analyzed by real-time PCR for iNOS, IL-1β, TNF-α, Gpx-1, and SOD-1. [2] [3]

- Apoptosis: Quantified using Annexin V/propidium iodide staining and flow cytometry. [2] [3]

- M1 Polarization: Assessed by detecting surface marker CD86 using flow cytometry. [2] [3]

- Protein Expression: TLR4, mTOR, p-mTOR, and HIF-1α levels determined by immunofluorescence staining and flow cytometry. [2]

4.1.2 Neuronal Injury Model (HT22 cells)

Cell Culture: Murine hippocampal cell line HT22 is cultured in high-glucose DMEM supplemented with 10% FBS and streptomycin/penicillin. [4]

Treatment Protocol:

- Cells are seeded at a density of 1×10⁵/ml in 96-well microplates. [4]

- Induction: Neuronal injury is induced by glutamate exposure. [4]

- Treatment: this compound is applied to test its protective effects. [4]

Endpoint Measurements:

- Cell Viability: Measured using Cell Counting Kit-8 (CCK8). [4]

- ROS Content: Quantified using fluorescent probes. [4]

- Apoptosis: Assessed using Annexin V/propidium iodide staining. [4]

In Vivo Models

4.2.1 PTZ-Induced Seizure Model

Animals: Rats are used for seizure induction studies. [4]

Treatment Protocol:

- This compound Administration: 50 mg/kg this compound is administered to treatment groups. [4]

- Induction: Seizures are induced by pentylenetetrazol (PTZ) injection. [4]

- Study Design: Both acute and chronic seizure models are utilized. [4]

Endpoint Measurements:

- Seizure Score: Behavioral assessment of seizure severity. [4]

- Latent Period: Time to seizure onset is measured. [4]

- Molecular Analysis: Phosphorylation status of c-SRC at Y418 and Y529 is determined. [4]

Biosynthesis and Analytical Methods

Biosynthesis Approaches

Chemical Synthesis: this compound has been successfully synthesized in laboratory settings. The synthesis process involves:

- β-diketone derivation from an acetophenone derivative. [5]

- Coupling with 1,3-dioxolane-protected acetoacetic acid. [5]

- Treatment with hydrochloric acid and isopropanol to afford this compound. [5]

Combinatorial Biosynthesis: Recent advances have explored combinatorial biosynthesis approaches for this compound analogs by exploiting a type III polyketide synthase and olivetolic acid cyclase. [6] This method offers potential for generating novel derivatives with optimized properties.

Extraction and Analysis

Extraction Optimization: Research on Aloe vera leaf waste has shown that extraction conditions significantly impact the yield of bioactive compounds, including this compound. [1] Optimal conditions for polyphenol extraction (relevant to chromones like this compound) include:

- Solid-to-solvent ratio: 1:30 g/mL [1]

- Solvent: 70% ethanol [1]

- Extraction time: 30 minutes [1]

- Technique: Heat-assisted extraction (HAE) provides high polyphenol content. [1]

Analytical Methods:

- LC-MS: Used for quantification of anthraquinone and chromone compounds, including this compound. [1]

- FT-IR Spectroscopy: Employed for characterizing extracts containing this compound. [1]

Conclusion and Future Perspectives

This compound demonstrates significant potential as a multi-target therapeutic agent with demonstrated efficacy in models of inflammation, oxidative stress, and epilepsy. Its ability to modulate key signaling pathways, including TLR4, mTOR/HIF-1α, and c-SRC, provides a mechanistic foundation for its diverse biological activities.

The compound's favorable safety profile at effective concentrations (0.1-100 µM in vitro) further supports its therapeutic potential. [2] [3] Future research should focus on:

- Clinical translation of preclinical findings

- Structure-activity relationship studies to optimize efficacy

- Formulation development for enhanced bioavailability

- Expanded indication exploration based on its mechanism of action

References

- 1. From Aloe vera Leaf Waste to the Extracts with Biological ... [pmc.ncbi.nlm.nih.gov]

- 2. Multiple Beneficial Effects of this compound from Aloe vera on LPS ... [pmc.ncbi.nlm.nih.gov]

- 3. Multiple Beneficial Effects of this compound from Aloe vera on ... [mdpi.com]

- 4. Up-and-coming anti-epileptic effect of this compound in Aloe vera [frontiersin.org]

- 5. Multiple Beneficial Effects of this compound from Aloe vera on ... [mdpi.com]

- 6. Combinatorial biosynthesis of this compound analog by ... [u-toyama.elsevierpure.com]

Aloesone scientific literature review

Chemical Profile and Significance

Aloesone is a major metabolic chromone compound in Aloe vera [1]. It serves as the aglycone precursor for other biologically important compounds like aloesin [2]. The synthesis of this compound in Aloe occurs through a series of chemical reactions catalyzed by malonyl coenzyme A and polyketide synthase [2]. Laboratories synthesize this compound from a β-diketone derived from an acetophenone derivative, which is coupled with 1,3-dioxolane-protected acetoacetic acid, followed by treatment with hydrochloric acid and isopropanol to yield the final product as a white solid powder [3].

Pharmacological Effects and Mechanisms

This compound exhibits a wide range of beneficial biological activities. The table below summarizes its core pharmacological effects, the experimental models used, and the key quantitative findings.

| Pharmacological Effect | Experimental Model | Key Findings / Quantitative Results | Associated Targets / Pathways |

|---|---|---|---|

| Antioxidant Stress [1] | LPS-induced RAW264.7 macrophages [1] | ↓ ROS production (dose-dependent, 0.1-100 µM); ↑ mRNA expression of Gpx-1 and SOD-1 [1] | mTOR/HIF-1α pathway [1] |

| Anti-inflammation [1] | LPS-induced RAW264.7 macrophages [1] | ↓ NO release (from 11.62 to 8.90 µg/mL at 100 µM); ↓ mRNA of iNOS, IL-1β, TNF-α [1] | TLR4; ↓ Inflammatory cytokines [1] |

| Inhibition of M1 Polarization [1] | LPS-induced RAW264.7 macrophages [1] | Inhibited cell morphology change; ↓ surface expression of CD86 (M1 marker) [1] | Not specified |

| Anti-apoptosis [1] | LPS-induced RAW264.7 macrophages [1] | ↓ Early and late phase apoptosis (dose-dependent, 0.1-100 µM); Late phase: from 16.66% to 7.89% at 100 µM [1] | Not specified |

| Anti-epileptic / Neuroprotective [4] | Glutamate-induced HT22 cells; PTZ-induced seizure rats [4] | ↓ Intracellular ROS; ↓ early apoptosis in vitro; ↓ seizure score, ↑ latent period in vivo; 50 mg/kg in rats [4] | Activation of c-SRC (↑ p-SRC Y418, ↓ p-SRC Y529) [4] |

This compound's effects are mediated through multiple signaling pathways and protein targets, as illustrated in the following pathway diagram.

This compound modulates multiple signaling pathways. It inhibits the TLR4/mTOR/HIF-1α axis and activates c-SRC to counteract oxidative stress, inflammation, polarization, apoptosis, and neuronal excitation.

Pharmacokinetic Profile

A 2024 study developed a rapid LC-MS/MS method to investigate the pharmacokinetics of this compound in rat plasma, providing critical data for its drug development potential [2].

| Parameter | Finding |

|---|---|

| Analytical Method | LC-MS/MS with altechromone A as internal standard [2] |

| Absorption (Oral) | Rapid (Tmax: 0.083 hours) [2] |

| Oral Bioavailability | Low (12.59%) [2] |

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the methodologies for key experiments.

Cell Culture and Treatment (RAW264.7 macrophages) [1]: The murine macrophage cell line RAW264.7 was used. Cells were pretreated with varying concentrations of this compound (0.1 - 100 µM) for 2 hours, followed by exposure to 1 µg/mL of lipopolysaccharides (LPS) to induce inflammation, oxidative stress, and apoptosis.

Assessment of Oxidative Stress and Inflammation [1]:

- ROS Production: Measured using a fluorescence-based assay after LPS induction.

- NO Release: The level of nitric oxide (NO) in the culture supernatant was determined, often using the Griess reagent method.

- mRNA Expression: Expression of genes like iNOS, IL-1β, TNF-α, Gpx-1, and SOD-1 was quantified using real-time PCR (qPCR).

Analysis of Apoptosis and Polarization [1]:

- Apoptosis Rate: Determined using flow cytometry with Annexin V/PI double staining to distinguish early and late apoptotic cells.

- M1 Polarization: Assessed by detecting the specific surface marker CD86 using flow cytometry and observing morphological changes.

In Vivo Anti-Epileptic Model [4]:

- Animal Model: Pentylenetetrazol (PTZ)-induced seizure rats.

- Treatment: this compound was administered at 50 mg/kg.

- Key Metrics: Seizure score and the latent period to seizure onset were measured.

Conclusion and Research Implications

This compound is a promising multi-target phytochemical with demonstrated efficacy in mitigating oxidative stress, inflammation, M1 macrophage polarization, and apoptosis in vitro, and possesses notable anti-epileptic activity in vivo [1] [4]. Its mechanism involves the modulation of the TLR4/mTOR/HIF-1α axis and activation of c-SRC signaling [1] [4].

However, its low oral bioavailability (12.59%), despite rapid absorption, presents a significant challenge for its development as an oral therapeutic agent [2]. Future research should focus on:

- Developing novel drug delivery systems to improve its bioavailability.

- Conducting more extensive in vivo studies to validate its efficacy and safety in different disease models.

- Exploring structural analogs or prodrug strategies to enhance its pharmacokinetic profile.

References

- 1. Multiple Beneficial Effects of this compound from Aloe vera on LPS-Induced... [pmc.ncbi.nlm.nih.gov]

- 2. Determination of this compound in rat plasma by LC–MS/ ... [pmc.ncbi.nlm.nih.gov]

- 3. Molecules | Free Full-Text | Multiple Beneficial Effects of this compound ... [mdpi.com]

- 4. Frontiers | Up-and-coming anti-epileptic effect of this compound in Aloe vera... [frontiersin.org]

Quantified Biological Activities of Aloesone

The table below summarizes the core biological activities of aloesone and the corresponding experimental evidence.

| Biological Activity | Experimental Model | Key Results / Effects | Mechanistic Insights |

|---|---|---|---|

| Anti-epileptic Activity [1] | Glutamate-induced HT22 mouse hippocampal cell line; Pentylenetetrazol (PTZ)-induced seizure in rats | ↓ Glutamate-induced neuronal injury; ↓ intracellular ROS; ↓ early apoptosis; ↓ seizure score; ↑ latent seizure period | Activates c-SRC kinase (↑ phosphorylation at Y418, ↓ phosphorylation at Y529) [1] |

| Anti-inflammatory & Antioxidant [2] | LPS-induced RAW264.7 murine macrophage cell line | ↓ ROS production; ↓ NO release; ↓ mRNA of iNOS, IL-1β, TNF-α; ↑ mRNA of Gpx-1, SOD-1 | Inhibits TLR4 target; represses mTOR/HIF-1α activation [2] |

| Inhibition of M1 Polarization [2] | LPS-induced RAW264.7 murine macrophage cell line | Inhibited macrophage polarization to M1 phenotype; ↓ surface expression of CD86 | Modulates macrophage inflammatory response [2] |

| Anti-apoptotic Activity [2] | LPS-induced RAW264.7 murine macrophage cell line | ↓ LPS-induced early and late phase apoptosis in a dose-dependent manner | Contributes to cell protection under inflammatory stress [2] |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the methodologies from the key studies.

In Vitro Model of Epilepsy (HT22 Cell Line)

This protocol assesses this compound's protective effect against glutamate-induced neurotoxicity [1].

- Cell Culture: Murine hippocampal HT22 cells are maintained in high-glucose Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and 1% streptomycin/penicillin, in a humidified incubator at 37°C with 5% CO₂ [1].

- Cell Viability Assay (CCK-8): Seed cells in 96-well plates at a density of 1×10⁵ cells/mL. After pre-treatment with this compound, induce injury with glutamate. Add CCK-8 reagent and incubate for 1-4 hours. Measure the absorbance at 450 nm to determine cell viability [1].

- Apoptosis Detection: Use an Annexin V-FITC/PI apoptosis detection kit. Harvest treated cells, wash with PBS, and resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI). Analyze using flow cytometry to distinguish early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells [1].

- Intracellular ROS Measurement: Load cells with the fluorescent probe DCFH-DA (10 µM). After glutamate injury, analyze the cells using a flow cytometer or a fluorescence microplate reader. A reduction in fluorescence intensity indicates decreased ROS levels [1].

In Vivo Model of Epilepsy (PTZ-Induced Seizure in Rats)

This protocol validates anti-seizure effects in vivo [1].

- Animal Model: Use rats (e.g., Sprague-Dawley). Induce acute or chronic seizures by intraperitoneal injection of pentylenetetrazol (PTZ) [1].

- Drug Administration: Administer this compound (e.g., 50 mg/kg) via intraperitoneal injection or oral gavage prior to PTZ injection [1].

- Seizure Monitoring: Record and score seizure behavior (e.g., using Racine scale) and measure the latent period to the first seizure. A reduction in score and prolongation of latency indicate anti-seizure effects [1].

Macrophage Model of Inflammation (RAW264.7 Cell Line)

This protocol evaluates anti-inflammatory and antioxidant effects [2].

- Cell Culture & Treatment: Murine macrophage RAW264.7 cells are cultured. Pre-treat cells with this compound (0.1 - 100 µM) for 2 hours, then stimulate with LPS (e.g., 100 ng/mL) for a defined period [2].

- NO Production Measurement: Collect culture supernatant after LPS stimulation. Mix with Griess reagent and measure absorbance at 540 nm. Compare against a sodium nitrite standard curve [2].

- qPCR for Gene Expression: Extract total RNA and reverse transcribe to cDNA. Perform quantitative PCR (qPCR) with primers for iNOS, IL-1β, TNF-α, Gpx-1, and SOD-1. Normalize data to a housekeeping gene (e.g., GAPDH) and analyze using the 2^–ΔΔCt method [2].

- Immunofluorescence Staining: Seed cells on coverslips. After treatment, fix, permeabilize, and block cells. Incubate with primary antibodies (e.g., against TLR4, mTOR, p-mTOR, HIF-1α), then with fluorescently-labeled secondary antibodies. Mount and visualize using a fluorescence or confocal microscope [2].

Signaling Pathways and Mechanisms

This compound exerts its effects by modulating specific signaling pathways. The following diagrams illustrate the core mechanisms identified in the research.

This compound modulates c-SRC in neurons and TLR4/mTOR in macrophages, reducing oxidative stress and inflammation.

Potential Applications and Future Directions

The multifaceted biological profile of this compound suggests several promising research and development avenues.

- Therapeutic Applications: Strong preclinical evidence supports this compound's potential for developing novel anti-epileptic drugs, especially for cases resistant to current treatments [1]. Its potent anti-inflammatory and antioxidant effects warrant investigation for treating chronic inflammatory diseases [2].

- Drug Development Considerations: Future work should focus on pharmacokinetic studies (absorption, distribution, metabolism, excretion) and toxicological profiling to establish safety and efficacy [3]. Developing efficient, scalable extraction and synthesis methods is crucial for translation [4] [3].

- Synergistic Formulations: Research into this compound's interactions with other bioactive compounds could lead to enhanced-efficacy formulations with lower doses [5].

References

- 1. Frontiers | Up-and-coming anti-epileptic effect of this compound in Aloe vera... [frontiersin.org]

- 2. Multiple Beneficial Effects of this compound from Aloe vera on LPS-Induced... [mdpi.com]

- 3. Biological activities of hydroxyanthracene derivatives ... [link.springer.com]

- 4. From Aloe vera Leaf Waste to the Extracts with Biological ... [pmc.ncbi.nlm.nih.gov]

- 5. Aloe Vera Derivatives Insightful Analysis: Trends, ... [archivemarketresearch.com]

Comprehensive Technical Analysis of Aloesone and its Reactive Oxygen Species Suppression Mechanisms

Introduction and Chemical Background

Aloesone is a major bioactive chromone compound derived from Aloe vera, a plant with a long history of medicinal use across various traditional medicine systems [1]. This natural product has garnered significant research interest due to its potent antioxidant properties and multifaceted mechanisms in suppressing reactive oxygen species (ROS)-mediated pathological processes. The compound belongs to the chromone family, characterized by a benzo-γ-pyrone structure, with specific modifications in this compound including a 8-C-glucosyl-7-hydroxy-5-methyl-2-propyl-4-chromone backbone [1]. Understanding the chemical basis of this compound's activity is fundamental to appreciating its pharmacological potential, particularly its ability to function as a redox modulator in various disease contexts characterized by oxidative stress.

The interest in this compound has intensified with growing recognition of ROS as critical mediators in numerous pathological conditions. Under physiological conditions, ROS such as superoxide anion (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH) serve as important signaling molecules, but their overproduction leads to oxidative stress, resulting in cellular damage through oxidation of proteins, lipids, and nucleic acids [2] [3]. This imbalance between ROS generation and the body's antioxidant defense mechanisms is implicated in diverse conditions including neurodegenerative diseases, diabetes complications, inflammatory disorders, and cancer [4] [2]. Within this context, this compound emerges as a promising therapeutic candidate with demonstrated efficacy across multiple experimental models of ROS-mediated damage.

Comprehensive ROS Suppression Mechanisms

Direct Antioxidant Activities and Enzyme Regulation

This compound demonstrates robust direct antioxidant capabilities through multiple complementary mechanisms. In LPS-induced RAW264.7 macrophages, this compound pretreatment (0.1-100 µM) dose-dependently reduced intracellular ROS production, while simultaneously upregulating key antioxidant enzymes at both transcriptional and translational levels [5] [6]. Specifically, this compound significantly enhanced expression of GPx-1 (glutathione peroxidase-1) and SOD-1 (superoxide dismutase-1), critical components of the cellular defense system against oxidative stress [6]. SOD-1 facilitates the dismutation of superoxide radicals into hydrogen peroxide, while GPx-1 further reduces hydrogen peroxide to water, thus preventing the formation of highly reactive hydroxyl radicals through Fenton chemistry [3]. This dual action of directly scavenging ROS while bolstering endogenous antioxidant defenses represents a comprehensive approach to redox homeostasis.

The molecular basis of this compound's direct antioxidant activity can be understood through its chemical structure as a chromone derivative. Natural chromones with phenolic substituents typically exert antioxidant effects through hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT) mechanisms [2]. In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to free radicals, yielding a stabilized aryloxyl radical that terminates the radical chain reaction. In the SET-PT mechanism, this compound first transfers an electron to the radical species, followed by proton transfer to form the neutral product. The presence of hydroxyl groups at strategic positions on the chromone backbone enhances these reactions by stabilizing the resulting radical intermediates through resonance delocalization, thereby increasing this compound's efficacy as a radical scavenger [2].

Anti-inflammatory and Immunomodulatory Pathways

The connection between oxidative stress and inflammation represents a vicious cycle in many pathological conditions, and this compound demonstrates significant efficacy in disrupting this cycle through multimodal anti-inflammatory mechanisms. In LPS-stimulated RAW264.7 macrophages, this compound treatment (0.1-100 µM) resulted in marked suppression of key pro-inflammatory mediators, including reduced nitric oxide (NO) release and decreased mRNA expression of inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) [5] [6]. This anti-inflammatory activity is particularly significant given that these inflammatory mediators are both activated by and contribute to further oxidative stress, creating a self-amplifying feedback loop that this compound effectively interrupts.

A crucial aspect of this compound's immunomodulatory activity involves its impact on macrophage polarization. Macrophages can differentiate into pro-inflammatory M1 or anti-inflammatory M2 phenotypes, with M1 macrophages contributing significantly to ROS and inflammatory cytokine production [6]. This compound treatment effectively inhibited LPS-induced M1 polarization, as evidenced by reduced surface expression of the M1 marker CD86 [6]. This shift in polarization balance toward a less inflammatory phenotype represents an important mechanism by which this compound reduces overall oxidative burden in inflammatory environments. The inhibition of M1 polarization further reinforces the compound's anti-inflammatory effects, creating a positive feedback loop that promotes resolution of inflammation and reduces ROS production from inflammatory cells.

Key Signaling Pathways and Molecular Targets

This compound's antioxidant and anti-inflammatory effects are mediated through regulation of several critical signaling pathways. Network pharmacology and experimental validation have identified multiple core targets of this compound, including HSP90AA1, Stat3, Mapk1, mTOR, Fyn, Ptk2b, and Lck [5] [6]. Particularly significant is this compound's dose-dependent inhibition of the mTOR/HIF-1α axis, with demonstrated reduction in both mTOR and phosphorylated mTOR (p-mTOR) levels, as well as downstream hypoxia-inducible factor 1α (HIF-1α) [6]. This pathway is critically involved in cellular responses to oxidative stress and inflammation, with HIF-1α serving as a master regulator of oxygen homeostasis and cellular adaptation to hypoxia. Additionally, this compound significantly suppressed TLR4 protein expression, the primary receptor for LPS, thereby interrupting the initial trigger of inflammatory signaling in experimental models [6].

The following diagram illustrates the key molecular pathways through which this compound exerts its ROS suppression and anti-inflammatory effects:

This compound's multifaceted mechanism targeting key pathways in oxidative stress and inflammation.

In neuronal contexts, this compound demonstrates additional mechanisms specifically relevant to neuroprotection. Research using glutamate-induced HT22 hippocampal neuronal cells revealed that this compound treatment activated c-SRC signaling through increased phosphorylation at Y418 and decreased phosphorylation at Y529 [7] [8]. This SRC activation contributes to this compound's anti-epileptic effects observed in pentylenetetrazol-induced seizure models, where treatment with 50 mg/kg this compound significantly reduced seizure scores and prolonged latent periods [8]. The ability to modulate SRC signaling highlights the context-dependent nature of this compound's mechanisms, where it can either activate or inhibit different targets depending on the cellular environment and pathological context.

Experimental Evidence and Research Findings

In Vitro and In Vivo Evidence

The efficacy of this compound in suppressing ROS and mitigating oxidative damage has been demonstrated across multiple experimental models, providing compelling evidence for its therapeutic potential. In LPS-induced RAW264.7 macrophages (a murine macrophage cell line), this compound pretreatment within the dosage range of 0.1-100 µM dramatically decreased LPS-induced elevation of ROS production in a dose-dependent manner [5] [6]. This was accompanied by significant reduction in nitric oxide (NO) release and suppression of inflammatory cytokine expression, including iNOS, IL-1β, and TNF-α [6]. Furthermore, this compound demonstrated potent anti-apoptotic effects in this model, preventing cells from entering both early and late phases of apoptosis induced by LPS insult [5]. The concentration-dependent protective effects observed across these parameters provide strong evidence for this compound's efficacy in modulating oxidative stress and its downstream consequences in immune cells.

In neuronal models, this compound has shown significant neuroprotective potential. Using glutamate-induced HT22 hippocampal neuronal cells, researchers demonstrated that this compound treatment significantly inhibited glutamate-induced neuronal injury by reducing intracellular ROS content and early-phase apoptosis [7] [8]. This direct neuroprotective effect was further validated in animal models, where administration of 50 mg/kg this compound resulted in pronounced anti-seizure effects in pentylenetetrazol-induced seizure rats, reducing seizure scores and prolonging latent periods in both acute and chronic models [8]. The consistency of this compound's protective effects across both in vitro and in vivo models, different cell types, and various injury paradigms strengthens the evidence for its fundamental role in redox regulation and cellular protection.

Table 1: Summary of Key Experimental Findings on this compound's Effects

| Experimental Model | Treatment Conditions | Key Findings | Proposed Mechanisms |

|---|

| LPS-induced RAW264.7 macrophages [5] [6] | 0.1-100 µM this compound pretreatment, 1 µg/mL LPS induction | - ↓ ROS production

- ↓ NO release

- ↓ iNOS, IL-1β, TNF-α mRNA

- ↑ Gpx-1, SOD-1 expression

- Inhibited M1 polarization

- Reduced apoptosis | - TLR4 inhibition

- mTOR/HIF-1α suppression

- Antioxidant enzyme induction | | Glutamate-induced HT22 neurons [7] [8] | 0.1-100 µM this compound | - ↓ Glutamate-induced neuronal injury

- ↓ Intracellular ROS

- ↓ Early apoptosis | - c-SRC activation

- Direct ROS scavenging | | PTZ-induced seizure rats [8] | 50 mg/kg this compound | - ↓ Seizure score

- Prolonged latent period

- Anti-epileptic effects | - c-SRC activation in brain |

Quantitative Assessment of this compound Efficacy

The dose-dependent nature of this compound's effects provides important insights for therapeutic development. In cellular models, the effective concentration range of 0.1-100 µM demonstrates a wide therapeutic window, with significant effects observed even at the lowest concentrations [6]. Specifically, this compound at 100 µM reduced NO release from 11.62 ± 0.38 µg/mL to 8.90 ± 0.48 µg/mL in LPS-stimulated macrophages, while the highest concentration (100 µM) also dramatically decreased the percentage of cells in late apoptosis from 16.66 ± 0.21% to 7.89 ± 2.02% [6]. The differential sensitivity of various parameters to this compound treatment suggests a hierarchy of biological responses, with some pathways more readily modulated than others, information that could inform dose selection for specific therapeutic applications.

The therapeutic efficacy of this compound extends beyond cellular models to in vivo settings. In pentylenetetrazol-induced seizure models, the effective dose of 50 mg/kg this compound significantly improved both behavioral and molecular outcomes [8]. This demonstrates that this compound not only exerts effects in controlled cell culture systems but also maintains its bioactivity and target engagement in the more complex whole-organism context, including the ability to cross the blood-brain barrier as predicted by in silico analyses [7]. The convergence of findings across computational predictions, in vitro experiments, and in vivo validations provides a comprehensive evidence base supporting this compound's potential as a therapeutic agent for ROS-mediated conditions.

Table 2: Dose-Dependent Effects of this compound in LPS-Induced RAW264.7 Macrophages

| Parameter Measured | LPS Only (Control) | LPS + 0.1 µM this compound | LPS + 1 µM this compound | LPS + 10 µM this compound | LPS + 100 µM this compound |

|---|---|---|---|---|---|

| ROS Production | Maximum induction | Moderate reduction | Significant reduction | Strong reduction | Dramatic reduction |

| NO Release (µg/mL) | 11.62 ± 0.38 | 10.94 ± 0.37 | 11.17 ± 0.48 | 10.82 ± 0.50 | 8.90 ± 0.48 |

| Early Apoptosis (%) | 4.42 ± 0.70 | 3.58 ± 1.15 | 2.63 ± 1.17 | 1.92 ± 0.81 | 1.26 ± 0.22 |

| Late Apoptosis (%) | 16.66 ± 0.21 | 9.13 ± 1.38 | 12.61 ± 1.99 | 9.80 ± 2.35 | 7.89 ± 2.02 |

Research Methodology and Experimental Approaches

Cell Culture and Treatment Protocols

Standardized cell culture models form the foundation of this compound research, with specific protocols ensuring reproducible results. The murine macrophage cell line RAW264.7 has been extensively utilized to investigate this compound's effects on inflammation and oxidative stress [5] [6]. These cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and streptomycin/penicillin in a humidified incubator with 5% CO₂ at 37°C [6]. For experimental procedures, cells are seeded at appropriate densities (e.g., 1×10⁵ cells/mL for 96-well plates) and allowed to adhere before pretreatment with varying concentrations of this compound (generally 0.1-100 µM) for 2 hours, followed by induction with 1 µg/mL LPS for specified durations [6]. This standardized approach ensures consistent cellular responses and enables reliable comparison of this compound's effects across different studies.

In neuronal models, the murine hippocampal cell line HT22 serves as a well-established system for investigating oxidative stress-mediated neurotoxicity [7] [8]. These cells are cultured under similar conditions, typically in high-glucose DMEM supplemented with 10% fetal bovine serum and antibiotics [8]. For glutamate-induced injury models, cells are pretreated with this compound across a concentration range (0.1-100 µM) before exposure to glutamate (typically 5 mM) to induce oxidative stress [7]. The HT22 model is particularly valuable for studying this compound's neuroprotective mechanisms because it lacks ionotropic glutamate receptors, thus enabling focused investigation of oxidative glutamate toxicity (oxytosis) independent of receptor-mediated excitotoxicity [8]. This specific model allows researchers to isolate this compound's effects on intracellular oxidative stress pathways.

Assessment Techniques and Analytical Methods

Comprehensive assessment of this compound's effects employs multiple complementary techniques to evaluate oxidative stress, inflammation, and cellular fate. ROS detection typically utilizes fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes highly fluorescent upon oxidation by intracellular ROS, with fluorescence intensity quantified by flow cytometry or fluorescence microscopy [6]. Cell viability is commonly assessed using the Cell Counting Kit-8 (CCK-8) assay, which measures mitochondrial dehydrogenase activity as an indicator of metabolically active cells [6] [8]. This method offers advantages of sensitivity and compatibility with high-throughput screening, enabling comprehensive dose-response analyses for this compound's cytoprotective effects.

Molecular mechanisms are investigated using sophisticated techniques including quantitative real-time PCR for gene expression analysis of targets such as iNOS, IL-1β, TNF-α, Gpx-1, and SOD-1 [6]. Protein-level assessments employ immunofluorescence staining and flow cytometry to evaluate expression and activation status of key signaling molecules including mTOR, p-mTOR, HIF-1α, and TLR4 [6]. Apoptosis is typically quantified using Annexin V/propidium iodide staining followed by flow cytometric analysis, distinguishing early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [6]. For in vivo studies, behavioral assessments in seizure models include detailed scoring of seizure severity and measurement of latent periods before seizure onset [8]. These multifaceted approaches provide comprehensive insights into this compound's mechanisms at molecular, cellular, and whole-organism levels.

The following diagram illustrates a typical experimental workflow for investigating this compound's effects in cellular models:

Standard experimental workflow for evaluating this compound's effects in cellular models.

Therapeutic Potential and Research Limitations

Translational Applications and Clinical Relevance

The multifaceted pharmacological profile of this compound suggests considerable therapeutic potential across various conditions characterized by oxidative stress and inflammation. The demonstrated efficacy in seizure models indicates promise for neurological applications, particularly given the limitations of current anti-epileptic drugs and the high prevalence of drug-resistant epilepsy [7] [8]. The ability to cross the blood-brain barrier, as predicted by in silico analyses and confirmed in animal studies, further supports its potential for central nervous system disorders [7]. Additionally, the potent anti-inflammatory effects observed in macrophage models suggest possible applications in inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and other immune-mediated disorders where oxidative stress contributes to pathogenesis [5] [6].

Beyond neurological and inflammatory conditions, this compound's robust antioxidant properties suggest potential utility in metabolic disorders. The established role of oxidative stress in diabetes progression and complications, particularly in the context of hyperglycemia-induced cellular damage, creates a compelling rationale for investigating this compound in diabetic complications such as neuropathy, retinopathy, and nephropathy [4]. While direct studies of this compound in diabetes models are limited, the demonstrated efficacy of related Aloe compounds in managing diabetes-associated oxidative stress provides supportive evidence for this direction [4]. The pleiotropic mechanisms of this compound, simultaneously targeting multiple aspects of oxidative stress and inflammation, may offer advantages over single-target approaches for complex multifactorial diseases.

Current Limitations and Future Research Directions

Despite the promising findings, current research on this compound faces several methodological limitations that must be addressed in future studies. Most in vitro studies have utilized synthesized this compound rather than naturally isolated compound, raising questions about biological equivalence and potential presence of minor contaminants that might influence results [9]. The field would benefit from comparative studies confirming that synthesized and natural this compound exhibit identical biological activities. Additionally, while network pharmacology approaches have identified potential targets, comprehensive target validation studies using techniques such as CRISPR/Cas9 knockout or conditional knockdown models would strengthen the mechanistic evidence [7] [8]. The field would also benefit from more extensive structure-activity relationship studies to identify which specific structural features of this compound are essential for its antioxidant and anti-inflammatory activities [2].

Significant translational gaps exist between current research findings and clinical application. Most notably, pharmacokinetic studies of this compound remain limited, with insufficient data on its absorption, distribution, metabolism, and excretion in humans [1]. Comprehensive toxicological assessments are also needed to establish safety profiles across different dosage ranges and administration routes [1]. Future research should prioritize these translational aspects alongside continued mechanistic investigations, with particular emphasis on disease-specific efficacy models that more closely recapitulate human pathology. The development of formulation strategies to enhance this compound's bioavailability and tissue targeting would also represent a significant advance toward clinical application. Finally, exploration of potential synergistic combinations with existing therapeutics could uncover opportunities for enhanced efficacy while minimizing dosing requirements.

Conclusion

References

- 1. Biological activities of hydroxyanthracene derivatives ... [link.springer.com]

- 2. A Review on Bioactive Anthraquinone and Derivatives as ... [mdpi.com]

- 3. Oxidative stress: from molecular studies to clinical intervention ... [pmc.ncbi.nlm.nih.gov]

- 4. Aloesin as a medical food ingredient for systemic oxidative ... [pmc.ncbi.nlm.nih.gov]

- 5. Multiple Beneficial Effects of this compound from Aloe vera on ... [pubmed.ncbi.nlm.nih.gov]

- 6. Multiple Beneficial Effects of this compound from Aloe vera on LPS ... [pmc.ncbi.nlm.nih.gov]

- 7. Up-and-coming anti-epileptic effect of this compound in Aloe vera [frontiersin.org]

- 8. Up-and-coming anti-epileptic effect of this compound in Aloe vera [pmc.ncbi.nlm.nih.gov]

- 9. Multiple Beneficial Effects of this compound from Aloe vera on ... [mdpi.com]

Molecular Mechanisms and Beneficial Effects of Aloesone

Aloesone exerts its protective effects primarily by targeting the initial step of the inflammatory cascade—TLR4 activation—and modulating key downstream signaling pathways and genes [1] [2] [3].

The diagram below illustrates the proposed mechanism of action for this compound in an LPS-induced macrophage model:

Proposed mechanism of this compound inhibition of LPS-induced inflammation.

Summary of Experimental Quantitative Data

The protective effects of this compound (0.1-100 µM) in LPS-induced RAW264.7 macrophages are demonstrated by the following quantitative data [1] [2]:

Table 1: Effects of this compound on LPS-Induced Oxidative Stress and Inflammation

| Parameter Measured | Experimental Group | Result (vs. LPS-only group) | Significance |

|---|---|---|---|

| ROS Production | This compound (0.1-100 µM) | Decreased | Dose-dependent reduction [1] |

| Nitric Oxide (NO) Release | This compound (100 µM) | 8.90 ± 0.48 µg/mL | Significant decrease [1] |

| mRNA Expression (iNOS) | This compound (100 µM) | Significantly decreased | Strong anti-inflammatory effect [1] |

| mRNA Expression (IL-1β) | This compound (100 µM) | Significantly decreased | Strong anti-inflammatory effect [1] |

| mRNA Expression (TNF-α) | This compound (100 µM) | Significantly decreased | Strong anti-inflammatory effect [1] |

| mRNA Expression (Gpx-1) | This compound (100 µM) | Significantly increased | Enhanced antioxidant capacity [1] |

| mRNA Expression (SOD-1) | This compound (100 µM) | Significantly increased | Enhanced antioxidant capacity [1] |

Table 2: Effects of this compound on LPS-Induced Macrophage Polarization and Apoptosis

| Parameter Measured | Experimental Group | Result | Significance |

|---|---|---|---|

| M1 Surface Marker (CD86) | This compound (100 µM) | Significantly inhibited | Suppressed M1 polarization [1] |

| Early Apoptosis | This compound (100 µM) | 1.26 ± 0.22% (from 4.42%) | Dose-dependent inhibition [1] |

| Late Apoptosis | This compound (100 µM) | 7.89 ± 2.02% (from 16.66%) | Dose-dependent inhibition [1] |

Detailed Experimental Protocols

The following methodologies are adapted from the cited study to investigate this compound's effects [1] [2].

Table 3: Key Experimental Protocols and Methodologies

| Experimental Area | Cell Line/Model | Key Procedures | Measurements & Techniques |

|---|

| Cytotoxicity Assessment | RAW264.7 murine macrophages | - Cells pretreated with this compound (0.1-1000 µM)

Cell viability assessed using CCK-8 assay | - Cell survival rate

Determination of non-toxic dose range (0.1-100 µM) for experiments [1] | | Oxidative Stress Analysis | RAW264.7 cells + LPS (1 µg/mL) | - Pretreatment with this compound (0.1-100 µM) for 2h, then LPS

[1]="" D -> D1 [label="", color="#4285F4"] D -> D2 [label="", color="#4285F4"] D -> D3 [label="", color="#4285F4"] D -> D4 [label="", color="#4285F4"]

D1 [label="Cell Viability\n(CCK-8 Assay)", color="#5F6368", fillcolor="#F1F3F4"] D2 [label="Oxidative Stress\n(ROS, qRT-PCR)", color="#5F6368", fillcolor="#F1F3F4"] D3 [label="Inflammation & Polarization\n(NO, qRT-PCR, Flow Cytometry)", color="#5F6368", fillcolor="#F1F3F4"] D4 [label="Apoptosis & Signaling\n(Flow Cytometry, Immunofluorescence)", color="#5F6368", fillcolor="#F1F3F4"] }

References

Aloesone's Regulation of HIF-1α: A Technical Guide

Molecular Mechanisms of Action

The regulation of HIF-1α by aloesone is indirect, primarily mediated through the inhibition of upstream signaling pathways. The core mechanism, as identified in macrophages, involves the suppression of the mTOR signaling pathway.

Signaling Pathway Overview

The diagram below illustrates the proposed molecular mechanism by which this compound inhibits HIF-1α activation, based on findings from a study on LPS-induced RAW264.7 macrophages [1].

Figure 1: Proposed pathway for this compound's inhibition of HIF-1α via TLR4 and mTOR.

Key Regulatory Nodes

Beyond the core pathway, research has identified several other proteins that are closely associated with the beneficial effects of this compound, suggesting a multi-targeted mechanism [1] [2]:

- HSP90AA1: A chaperone protein known to stabilize HIF-1α.

- Stat3: Signal Transducer and Activator of Transcription 3, involved in inflammatory signaling.

- Mapk1: Mitogen-Activated Protein Kinase 1, part of the MAPK/ERK pathway.

- Fyn, Lck, Ptk2b: Kinases involved in various cellular signaling cascades.

Pathway enrichment analysis indicates that these hub genes are involved in critical processes such as Th17 cell differentiation and PD-1 checkpoint pathways in cancer [1].

Quantitative Experimental Data

The protective effects of this compound (0.1-100 µM) in LPS-induced RAW264.7 macrophages are demonstrated by the following quantitative data [1]:

Inhibition of Oxidative Stress and Inflammation

| Parameter | Assay Method | Effect of this compound (100 µM) | Notes |

|---|---|---|---|